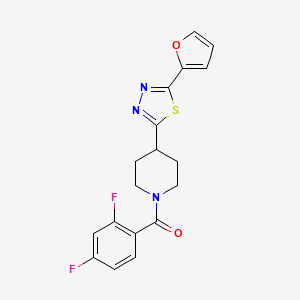

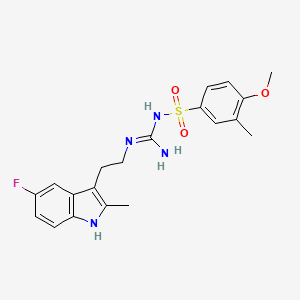

![molecular formula C24H20N2O4S2 B2801585 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide CAS No. 865175-73-1](/img/structure/B2801585.png)

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide” is a complex organic molecule. It contains a benzo[d]thiazol-2(3H)-one core, which is a heterocyclic compound . This core is substituted with an allyl group and a methylsulfonyl group .

Physical And Chemical Properties Analysis

The molecular weight of the compound is 349.26 . Other physical and chemical properties are not available in the resources I found.

Scientific Research Applications

Photocatalysis and Allylic Silylation

Background: Allylsilanes are valuable building blocks in organic synthesis due to their stability and low toxicity. However, traditional methods for synthesizing allylsilanes often involve stoichiometric metal reagents or toxic transition-metal catalysts. A recent breakthrough involves a metal-free, visible light-induced organophotocatalytic strategy for functionalized allylsilane synthesis through radical allylic silylation of allyl acetates and chlorides .

Applications:Photophysical Properties of 2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT)

Background: 2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) is a key material in naphthalene synthesis. Its photophysical properties vary depending on the solvent environment .

Applications:Regio- and Stereo-selective Reactions of 3-Formylchromones and 2-Aminobenzothiaoles

Background: In reactions involving 3-formylchromones and 2-aminobenzothiaoles, the choice of solvent influences the regio- and stereo-selectivity of the products. For instance, using 2-propanol as the solvent leads to specific outcomes .

Applications:Mechanism of Action

Target of Action

Compounds with similar structures, such as benzo[d]thiazol-2-yl derivatives, have been reported to exhibit inhibitory action against hiv-1 rt . Therefore, it’s plausible that this compound may also target similar enzymes or receptors.

Mode of Action

Based on the structure and the known actions of similar compounds, it can be hypothesized that the compound may interact with its targets through non-competitive inhibition . This means that the compound may bind to an allosteric site on the enzyme or receptor, changing its conformation and thus reducing its activity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds or enzymes. For instance, the solvent used can affect the reaction conditions and the formation of the compound .

properties

IUPAC Name |

N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S2/c1-3-14-26-21-13-12-20(32(2,28)29)16-22(21)31-24(26)25-23(27)17-8-7-11-19(15-17)30-18-9-5-4-6-10-18/h3-13,15-16H,1,14H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWNNUGTWLAYFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

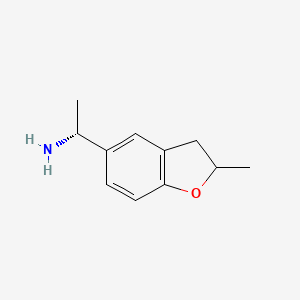

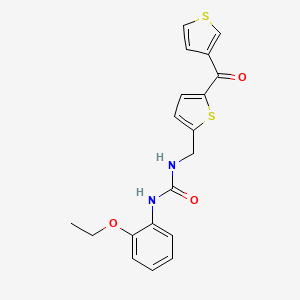

![(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2801503.png)

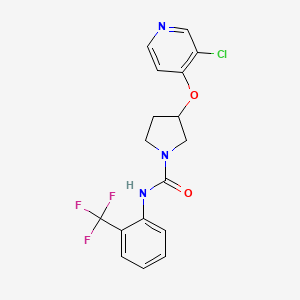

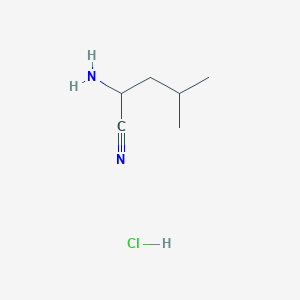

![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2801504.png)

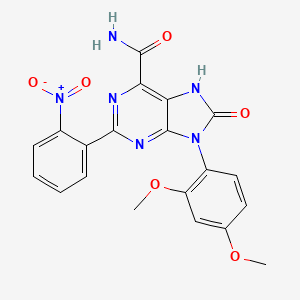

![N-(2-chloro-5-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2801513.png)

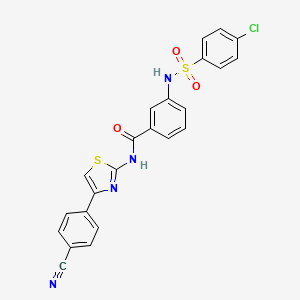

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2801515.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2801523.png)